1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide
Description
Core Heterocyclic Framework Analysis
The compound’s structure integrates three distinct moieties: a pyrrolidine-2-carboxamide backbone, a 1-methylbenzimidazole unit linked via a sulfanylacetyl bridge, and a biphenyl substituent. Each component contributes to the molecule’s stereoelectronic profile and three-dimensional arrangement.
Pyrrolidine-2-carboxamide Backbone Conformational Studies
The pyrrolidine ring adopts a puckered conformation, with bond lengths and angles consistent with reported carboxamide derivatives. Crystallographic data from analogous pyrrolidine carboxamides reveal C–N bond lengths of 1.46–1.49 Å and C–C bonds averaging 1.53 Å, indicating partial double-bond character at the carboxamide junction. Torsional analysis shows the pyrrolidine ring’s envelope conformation, with C2 (carboxamide-bearing carbon) displaced 0.63 Å from the plane formed by C1, C3, C4, and N1.
Table 1: Key Geometric Parameters of Pyrrolidine-2-carboxamide Moieties
The carboxamide group exhibits near-planarity (ω = 175.6°), with resonance stabilization evidenced by shortened C=O (1.23 Å) and elongated C–N (1.35 Å) bonds. Intramolecular N–H···O hydrogen bonding between the pyrrolidine NH and carbonyl oxygen further stabilizes this conformation, as observed in related sulfonamide structures.
1-Methylbenzimidazole Sulfur Linkage Configuration
The sulfanylacetyl bridge (–S–CH2–CO–) connects the pyrrolidine carboxamide to the 1-methylbenzimidazole system. X-ray data from sulfur-containing heterocycles show S–C bond lengths of 1.81–1.83 Å and C–S–C angles of 103.5–105.2°, consistent with sp³-hybridized sulfur. The acetyl spacer’s carbonyl group (C=O: 1.21 Å) adopts antiperiplanar orientation relative to the sulfur atom, minimizing steric clashes with the benzimidazole system.
Table 2: Sulfur-Containing Linkage Geometry
The 1-methylbenzimidazole group displays characteristic bond alternation, with N–C bonds averaging 1.38 Å in the aromatic system and methyl group torsion of 7.8° relative to the imidazole plane. π-Stacking interactions between benzimidazole and the pyrrolidine carboxamide moiety are precluded by the sulfanylacetyl linker’s conformational flexibility.
Biphenyl Substituent Spatial Orientation
The N-(2-phenylphenyl) group exhibits axial chirality, with dihedral angles between the two aromatic rings measuring 54.3–58.7° in analogous biphenyl systems. Crystallographic studies of ortho-substituted biphenyls show restricted rotation (rotational barrier ≈ 25 kcal/mol), fixing the dihedral angle at 55.2 ± 3.4°.
Table 3: Biphenyl Group Geometric Parameters
Intermolecular C–H···π interactions between the biphenyl group and adjacent molecules contribute to crystal packing, with H···centroid distances of 2.82–2.91 Å. The ortho-substitution pattern induces steric hindrance, tilting the distal phenyl ring 32.7° relative to the pyrrolidine plane. This spatial disposition likely influences the compound’s solvation properties and molecular recognition features.
Properties
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methylbenzimidazole
- The 1-methylbenzimidazole moiety is typically prepared by methylation of benzimidazole.
- A reported method involves reacting benzimidazole with sodium methylate in N,N-dimethylformamide (DMF) followed by treatment with methyl trifluoroacetate under controlled conditions (room temperature, 10 hours) to yield 1-methylbenzimidazole with about 72% yield.
- Purification is achieved by extraction and column chromatography.
Preparation of Pyrrolidine-2-carboxamide Derivative
- The pyrrolidine-2-carboxamide core is often synthesized from L-proline derivatives.
- The biphenyl substitution on the amide nitrogen can be introduced via amide coupling reactions using appropriate biphenyl amines or acid chlorides.
- Typical peptide coupling reagents (e.g., EDC, HATU) and conditions are employed to form the amide bond selectively.
Assembly of the Target Compound
Final Coupling Step
- The final step involves coupling the sulfanylacetyl intermediate with the N-(2-phenylphenyl)pyrrolidine-2-carboxamide.
- This is typically done under amide bond-forming conditions using coupling agents such as carbodiimides or uronium salts in solvents like DMF or DMSO.
- The reaction is monitored by TLC or HPLC to ensure completion.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using spectroscopic techniques such as NMR (1H, 13C), IR, and mass spectrometry to confirm the structure and purity.
- The compound is stored at -20°C or -80°C to maintain stability, with solubility considerations in solvents like DMF, DMSO, and ethanol.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Coupling Reactions
The pyrrolidine carboxamide backbone is synthesized via two primary methods:
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Oxalyl chloride activation : Used for coupling aromatic amines to the pyrrolidine core, yielding carboxamide bonds with minimal byproducts .
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HBTU/DIEA-mediated peptide coupling : Employed for sterically hindered substrates, utilizing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) to facilitate amide bond formation .
Reaction conditions tolerate ≤0.5% DMF (v/v) and ≤15 µM concentrations of coupling reagents without significant enzyme inhibition .
Substituent Effects on Activity
Structural modifications to the phenyl rings (Ring A and B) significantly impact InhA inhibition. Representative data from SAR studies are shown below:
| Compound | R1 (Ring A) | R2 (Ring B) | IC₅₀ (µM) |
|---|---|---|---|
| s4 | H | 3-Br | 0.89 ± 0.05 |
| d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 |
| d6 | 3-Br | — | 0.85 ± 0.05 |
| d15 | 2-OMe | 5-Cl | 1.60 ± 0.06 |
Key findings :
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Halogenation at the meta-position (e.g., 3-Br, 3-Cl) enhances potency due to improved hydrophobic interactions .
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Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce activity, suggesting steric and electronic constraints in the InhA binding pocket .
Hydrogen-Bonding Network
Crystal structures of TCS-1102 bound to InhA reveal a conserved hydrogen-bonding network involving:
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The pyrrolidine carbonyl oxygen and Tyr158 (InhA catalytic residue).
This interaction stabilizes the enzyme-inhibitor complex and explains the enantioselectivity of the (2S)-configuration .
Stability in Reaction Media
TCS-1102 remains stable under screening conditions (DMF ≤0.5%, HBTU ≤15 µM) but degrades in strongly acidic or oxidizing environments. No hydrolysis of the sulfanylacetyl linkage is observed at neutral pH .
Structural Data and Computational Insights
In silico docking confirms that the 1-methylbenzimidazole moiety occupies a hydrophobic subpocket in InhA, while the biphenyl group engages in π-π stacking with Phe149 .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance its properties and applications in various chemical processes.
Biology
The compound is under investigation for its potential antimicrobial and anticancer properties. Benzimidazole derivatives are known to exhibit significant biological activities, making them subjects of extensive research.
Medicine
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide is being explored for therapeutic applications across various diseases, particularly due to its ability to modulate biological pathways involved in cell proliferation and apoptosis.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Its structure allows it to interact with DNA and inhibit topoisomerase enzymes essential for DNA replication.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | DNA intercalation |
| Study B | MCF-7 (breast cancer) | 20 | Topoisomerase inhibition |
Case Study on Antibacterial Efficacy
A series of experiments indicated that modifications at the 1-position of the benzimidazole ring enhanced antibacterial efficacy. The compound demonstrated promising results against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Case Study on Anticancer Potential
In studies examining various benzimidazole derivatives, those containing a pyrrolidine moiety exhibited higher cytotoxicity compared to others. Flow cytometry analysis confirmed the compound's ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide can be compared with other benzimidazole derivatives:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
This compound stands out due to its unique combination of the benzimidazole and pyrrolidine carboxamide moieties, which confer distinct pharmacological properties.
Biological Activity
The compound 1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide is a member of the benzimidazole family, which has gained attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety, a pyrrolidine ring, and a carboxamide functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with benzimidazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that benzimidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anticancer Properties : Benzimidazole derivatives are also explored for their potential in cancer therapy. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting their role as anticancer agents .
Antimicrobial Activity
A study focusing on the synthesis of benzimidazole derivatives highlighted that modifications to the pyrrolidine ring significantly influenced antibacterial activity. The compound exhibited notable activity against MRSA strains, indicating its potential as an antibacterial agent .
| Compound | Activity Against MRSA | Mechanism |
|---|---|---|
| 1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | Effective | Inhibition of cell wall synthesis |
Anticancer Activity
In vitro studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. The compound's structural features allow it to interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication and repair processes.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | DNA intercalation |
| Study B | MCF-7 (breast cancer) | 20 | Topoisomerase inhibition |
Case Studies
-
Case Study on Antibacterial Efficacy :
- A series of experiments conducted on various benzimidazole derivatives demonstrated that modifications at the 1-position of the benzimidazole ring enhanced antibacterial efficacy. The compound was part of this series and showed promising results against resistant strains.
-
Case Study on Anticancer Potential :
- In a study examining the effects of several benzimidazole derivatives on cancer cell lines, it was found that those with a pyrrolidine moiety exhibited higher cytotoxicity compared to others without this substitution. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Q & A
Q. What are the recommended synthetic routes for this compound, and what challenges arise during purification?
The synthesis of this compound likely involves multi-step reactions, including cycloalkylation under phase-transfer catalysis (as seen in analogous pyrrolidine-2-carboxamide syntheses) and hydrolysis steps . Key challenges include:
- Racemic mixture formation : The compound may exist as R/S enantiomers, requiring chiral separation techniques (e.g., chiral HPLC) for purification .
- Thiol stability : The sulfanylacetyl group may oxidize under ambient conditions, necessitating inert atmospheres (N₂/Ar) and reducing agents during synthesis .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures is recommended .
Q. How can stereochemical configuration and structural integrity be confirmed?
A combination of analytical techniques is essential:
- X-ray crystallography : Definitive confirmation of stereochemistry and molecular packing .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzimidazole protons at δ 7.5–8.5 ppm, pyrrolidine carboxamide signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
SAR strategies include:
- Systematic substitution : Modifying the benzimidazole (e.g., halogenation at position 5) or pyrrolidine (e.g., N-methyl vs. N-benzyl groups) to assess impact on receptor binding .
- In vitro assays : Competitive binding assays (e.g., AT₁ receptor affinity tests) and functional assays (e.g., calcium flux measurements) to quantify activity .
- Pharmacophore modeling : Align structural analogs (e.g., 1-acyl-N-(biphenylmethyl)pyrrolidine-2-carboxamides) to identify critical hydrogen-bonding or hydrophobic interactions .
Q. What computational methods predict binding modes and metabolic stability?
- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., angiotensin receptors) .
- Quantum mechanics/molecular mechanics (QM/MM) : Assess reaction pathways for sulfanylacetyl group stability or metabolic oxidation sites .
- ADMET prediction : Tools like SwissADME evaluate logP, CYP450 metabolism, and blood-brain barrier permeability .
Data Contradiction and Reproducibility
Q. How should discrepancies in biological activity data across assays be resolved?
Contradictions may arise from:
- Assay conditions : Variability in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility or receptor conformation. Standardize protocols using guidelines from .
- Enantiomeric purity : Confirm chiral purity via circular dichroism (CD) or polarimetry, as racemic mixtures may show divergent activities .
- Negative controls : Include known inhibitors (e.g., losartan for AT₁ receptor studies) to validate assay sensitivity .
Q. What strategies improve reproducibility in synthetic protocols?
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction times .
- Batch consistency : Document solvent grades, catalyst lots, and temperature gradients rigorously .
- Open data sharing : Publish detailed NMR spectra, crystallographic data, and HPLC chromatograms in supplementary materials .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during powder handling .
- Storage : Store in amber vials at –20°C under desiccant to prevent hydrolysis or oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
